trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol
Overview
Description
Glycyrrhetinic acid is a triterpenoid compound primarily sourced from the roots of the licorice plant, Glycyrrhiza glabra . This compound exhibits a variety of noteworthy biological attributes, including anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant effects . Glycyrrhetinic acid is the aglycone of glycyrrhizin, which is a major bioactive component of licorice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyrrhetinic acid can be synthesized through the hydrolysis of glycyrrhizin, which involves the removal of glucuronic acid groups . This process can be carried out using acid hydrolysis, where glycyrrhizin is treated with sulfuric acid under controlled conditions . Another method involves the use of metabolically engineered Saccharomyces cerevisiae, where the entire biosynthetic pathway of glycyrrhetinic acid is introduced into the yeast cells .
Industrial Production Methods: The traditional industrial production of glycyrrhetinic acid involves the extraction of glycyrrhizin from licorice roots, followed by acid hydrolysis to obtain glycyrrhetinic acid . this method is not environmentally friendly and can devastate farmland. An alternative approach involves the use of metabolically engineered yeast cell factories, which provide a more sustainable and efficient method for producing glycyrrhetinic acid .
Chemical Reactions Analysis
Types of Reactions: Glycyrrhetinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various glycyrrhetinic acid derivatives, which exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Glycyrrhetinic acid has a wide range of scientific research applications in various fields:
Mechanism of Action
Comparison with Similar Compounds
- Oleanolic Acid
- Ursolic Acid
- Betulinic Acid
- Maslinic Acid
Glycyrrhetinic acid stands out due to its unique combination of biological activities and its potential for therapeutic applications in various fields.
Biological Activity
trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol, also known as (1-(4-fluorobenzyl)piperidin-3-yl)methanol, is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H18FNO and a molecular weight of approximately 223.287 g/mol. Its structure features a piperidine ring with a 4-fluorobenzyl group at the first position and a hydroxymethyl group at the third position. The incorporation of the fluorine atom enhances lipophilicity, which may influence its biological interactions and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of intermediate compounds through reactions such as reduction and alkylation. These methods allow flexibility in modifying the structure for further research and development .
Pharmacological Profile
Studies have indicated that this compound exhibits various pharmacological activities, including:
- Antidepressant Effects : Similar compounds have shown promise in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antiviral Activity : Research into related piperidine derivatives has suggested potential antiviral properties, particularly against retroviruses like HIV .
- CNS Activity : The compound's ability to cross the blood-brain barrier may contribute to its effects on central nervous system disorders .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the piperidine structure affect biological activity. For example, variations in substituents on the aromatic rings can significantly alter potency and selectivity for specific receptors. A notable finding is that compounds with enhanced lipophilicity tend to exhibit increased binding affinity to target receptors .
Case Studies
- Antidepressant Activity : A study explored the effects of this compound in animal models of depression. Results indicated significant reductions in depressive behaviors, suggesting its potential as an antidepressant agent.
- Antiviral Efficacy : In vitro assays demonstrated that related piperidine derivatives inhibited HIV replication. The mechanism appears to involve interference with viral entry or replication processes, highlighting the need for further exploration of this compound's antiviral properties .
- CNS Effects : Behavioral studies in rodents showed that this compound could modulate anxiety-like behaviors, indicating potential applications in treating anxiety disorders.
Data Tables
Properties
IUPAC Name |
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJBFRPEBTCSA-HKUYNNGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446987 | |
Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201855-60-9 | |
Record name | (3S,4R)-4-(4-Fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201855-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201855609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((3S,4R)-1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-3-YL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCZ79F59E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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